Z-亮氨酸-精氨酸-7-氨基-4-甲基香豆素

描述

Z-Leu-Arg-AMC: is a fluorogenic substrate widely used in biochemical research. It is particularly known for its role in assaying protease activity, including cathepsins and kallikreins. The compound is a derivative of leucine and arginine, linked to 7-amino-4-methylcoumarin (AMC), which fluoresces upon cleavage by proteases .

科学研究应用

化学: 在化学领域,Z-Leu-Arg-AMC 用作荧光测定法中的底物,用于研究酶动力学和抑制剂筛选。 它的荧光特性允许对蛋白酶活性进行灵敏检测 .

生物学: 在生物学研究中,Z-Leu-Arg-AMC 用于研究各种生物样本(包括细胞裂解物和组织提取物)中蛋白酶的活性。 它也用于研究蛋白酶在疾病过程中的作用 .

医学: 在医学研究中,Z-Leu-Arg-AMC 用于筛选可能作为治疗剂的潜在蛋白酶抑制剂。 它与癌症和寄生虫感染等疾病的研究特别相关 .

工业: 在制药行业,Z-Leu-Arg-AMC 用于高通量筛选测定中,以识别针对蛋白酶的新药候选物。 它在这些测定中的使用有助于简化药物发现过程 .

作用机制

机制: Z-Leu-Arg-AMC 通过蛋白酶水解酰胺键发挥作用。 切割会释放荧光 AMC 部分,可以进行定量测量 .

分子靶标和通路: Z-Leu-Arg-AMC 的主要分子靶标是组织蛋白酶和激肽释放酶等蛋白酶。 这些酶在各种生物通路中起着至关重要的作用,包括蛋白质降解、免疫反应和细胞信号传导 .

生化分析

Biochemical Properties

Z-Leu-Arg-7-Amino-4-Methylcoumarin interacts with several enzymes and proteins. It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also a substrate for Cathepsins (K, L, V, S), Kallikrein, and Falcipains I-III . The nature of these interactions involves the hydrolysis of Z-Leu-Arg-AMC, releasing free fluorescent 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The effects of Z-Leu-Arg-7-Amino-4-Methylcoumarin on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By acting as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Leu-Arg-7-Amino-4-Methylcoumarin exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation. As a substrate, it is involved in the enzymatic reactions of the aforementioned enzymes, leading to changes in gene expression .

准备方法

合成路线和反应条件: Z-Leu-Arg-AMC 的合成涉及 N-苄氧羰基-亮氨酸 (Z-Leu) 和精氨酸 (Arg) 与 7-氨基-4-甲基香豆素 (AMC) 的偶联。 反应通常使用肽偶联试剂,例如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),在温和条件下形成酰胺键 .

工业生产方法: Z-Leu-Arg-AMC 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。 然后使用色谱技术纯化产物,并通过高效液相色谱 (HPLC) 和质谱法进行表征 .

化学反应分析

反应类型: Z-Leu-Arg-AMC 主要经历蛋白酶催化的水解反应。 肽和 AMC 之间的酰胺键断裂会导致荧光 AMC 部分的释放 .

常见试剂和条件: 水解反应通常在生理 pH 值的缓冲水溶液中进行。 常见试剂包括各种蛋白酶,如组织蛋白酶和激肽释放酶 .

主要产物: 水解反应的主要产物是 7-氨基-4-甲基香豆素 (AMC),它表现出强烈的荧光。 这种特性被用于荧光测定法中,以测量蛋白酶活性 .

相似化合物的比较

类似化合物:

Z-Arg-Arg-AMC: 另一种用于测定蛋白酶活性的荧光底物,特别是在激肽释放酶的研究中.

Z-Val-Leu-Arg-AMC: 用于测定 20S 蛋白酶体和半胱氨酸蛋白酶的胰蛋白酶样活性.

Suc-Leu-Leu-Val-Try-AMC: 用于测量胰凝乳蛋白酶样活性的底物.

独特性: Z-Leu-Arg-AMC 的独特之处在于它对某些蛋白酶(如组织蛋白酶)的高特异性和切割后产生的强荧光。 这使其成为基础研究和应用研究中宝贵的工具 .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

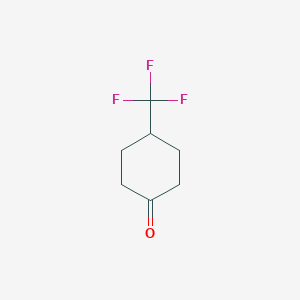

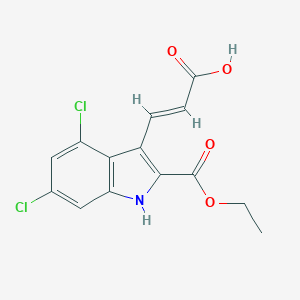

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that Z-Leu-Arg-AMC exhibits substrate inhibition when studying Cathepsin K activity. Can you elaborate on what substrate inhibition is and its significance in this context?

A1: Substrate inhibition occurs when an enzyme's activity is reduced at high substrate concentrations. In the case of Cathepsin K and Z-Leu-Arg-AMC, the research unexpectedly identified this phenomenon during the determination of the Michaelis-Menten constant (KM). [] This is significant because it highlights a potential pitfall in interpreting Cathepsin K activity assays using this substrate. If excessively high concentrations of Z-Leu-Arg-AMC are used, the observed activity might be artificially low, leading to inaccurate conclusions about the enzyme's kinetics. Researchers must consider this phenomenon and carefully optimize substrate concentrations when designing experiments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)